6-fluoro-1H-indol-5-ol
Overview
Description
6-fluoro-1H-indol-5-ol is a compound with the molecular formula C8H6FNO. It has an average mass of 151.138 Da and a monoisotopic mass of 151.043335 Da .
Synthesis Analysis
The synthesis of indole derivatives, such as this compound, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C-N and N-N bonds . A specific synthesis method for this compound is not available in the retrieved papers, but a solution of 6-fluoro-1H-indole in anhydrous THF was mentioned in one study .Molecular Structure Analysis
Indole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. Indole is aromatic because it is cyclic, planar, and follows the 4n+2 rule with its 10 π-electrons .Chemical Reactions Analysis
Indole derivatives, including this compound, can undergo a variety of chemical reactions. These include electrophilic substitution, due to the excessive π-electrons delocalization . The specific chemical reactions involving this compound are not detailed in the retrieved papers.Scientific Research Applications
Fluorescence Studies and Protein Interactions
- Ionization potentials of fluoroindoles : The study on ionization potentials of various fluoroindoles, including 6-fluoroindole, provides insights into the monoexponential fluorescence decay of 5-fluorotryptophan in mutant proteins. This highlights the role of fluoro substitution in influencing electron transfer (ET) quenching rates, thereby affecting fluorescence properties and potentially offering a tool for protein interaction studies (Tiqing Liu et al., 2005).
Molecular Electronics
- Oligothiophene derivatives : Research into the physicochemical properties and solid-state structures of oligothiophene derivatives, including fluoroindole-based compounds, has revealed their potential in molecular and polymeric electronics. These studies underscore the impact of fluorocarbon substitution on molecular interactions and fluorescence efficiency, which could be relevant for developing new materials for electronic applications (A. Facchetti et al., 2004).
Synthesis and Chemical Properties
- Cyclization of difluoroalkenes : The synthesis of ring-fluorinated hetero- and carbocycles, leveraging the unique reactivity of fluoroindoles, demonstrates their utility in organic synthesis. The study showcases the importance of fluoro substitution in facilitating disfavored cyclization processes, offering new pathways for the synthesis of complex organic molecules (J. Ichikawa et al., 2002).
Antimicrobial and Anticancer Activities
- Antimycobacterial and anticancer agents : A series of fluoroindole derivatives have been synthesized and evaluated for their antimycobacterial and anticancer activities. These compounds demonstrate the potential of fluoroindoles as scaffolds for developing novel therapeutic agents (Gökçe Cihan-Üstündağ & G. Çapan, 2012).
Charge Storage Materials
- Fluoro-substituted polyindole : The development of high-performance poly(5-fluoroindole) as a charge storage material demonstrates the advantageous electrochemical properties of fluorinated indoles. This research highlights the potential of fluoroindoles in supercapacitor applications, showcasing their superior specific capacitance and stability compared to non-fluorinated counterparts (Rui Wang et al., 2019).
Future Directions
Indole derivatives have diverse biological activities and immense potential for therapeutic applications. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, there is significant interest among researchers to synthesize a variety of indole derivatives, including 6-fluoro-1H-indol-5-ol, for screening different pharmacological activities.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 6-fluoro-1h-indol-5-ol, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit the production of inflammatory cytokines, such as IL6 and TNFα, by inhibiting the activation of the transcription factor nuclear factor kappa B (NFκB) .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication .
Result of Action
This compound has been shown to have potent inhibitory effects in animal models. Specifically, it has been reported to inhibit angiogenesis and the growth of tumors in mice . Additionally, this compound has been found to inhibit the production of inflammatory cytokines, such as IL6 and TNFα .
properties
IUPAC Name |
6-fluoro-1H-indol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-6-4-7-5(1-2-10-7)3-8(6)11/h1-4,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJHCCZRXUOIGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621800 | |
Record name | 6-Fluoro-1H-indol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
288386-15-2 | |
Record name | 6-Fluoro-1H-indol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.